molecular formula C8H5FN2O2 B1387539 7-fluoro-1H-indazole-3-carboxylic acid CAS No. 959236-59-0

7-fluoro-1H-indazole-3-carboxylic acid

Cat. No.: B1387539
CAS No.: 959236-59-0
M. Wt: 180.14 g/mol
InChI Key: DFOSXJTYCNLCKG-UHFFFAOYSA-N
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Description

7-fluoro-1H-indazole-3-carboxylic acid is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-Fluoro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The fluorine atom in its structure enhances its binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. For instance, this compound has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction can result in the inhibition of COX-2 activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, the carboxylic acid group in this compound allows it to form hydrogen bonds with various proteins, further influencing its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. In cancer cells, for example, this compound has been observed to inhibit cell proliferation by inducing cell cycle arrest at the G0-G1 phase . This compound can also modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Furthermore, this compound can influence gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific enzymes and proteins, thereby modulating their activity. For instance, the binding of this compound to COX-2 involves the formation of hydrogen bonds and hydrophobic interactions, leading to the inhibition of the enzyme’s catalytic activity . Additionally, this compound can act as an allosteric modulator, altering the conformation of target proteins and influencing their function. The presence of the fluorine atom in this compound enhances its binding affinity to certain biomolecules, further contributing to its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, with a reported storage temperature of 2-8°C . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of degradation products that may have different biochemical properties. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes hydroxylation and oxidation, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate, resulting in the formation of more water-soluble conjugates that can be excreted from the body . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . The presence of targeting signals, such as nuclear localization signals (NLS) and mitochondrial targeting sequences (MTS), can direct this compound to specific organelles. Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1H-indazole-3-carboxylic acid typically involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives. One common method includes the reaction of 2-fluoro-3-nitrobenzoic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Transition metal-catalyzed reactions and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

7-fluoro-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • 1H-indazole-3-carboxylic acid
  • 5-fluoroindole-3-carboxylic acid

Uniqueness

7-fluoro-1H-indazole-3-carboxylic acid is unique due to the presence of the fluorine atom at the 7th position, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

7-fluoro-2H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOSXJTYCNLCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652945
Record name 7-Fluoro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-59-0
Record name 7-Fluoro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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